15-Hydroxyferruginol

Description

Context and Significance of Abietane (B96969) Diterpenoids in Natural Product Research

Abietane diterpenoids are a prominent class of natural products characterized by a tricyclic 20-carbon skeleton. nih.gov These compounds are widely distributed in the plant kingdom, particularly in the resins of conifers belonging to families such as Pinaceae, Cupressaceae, and Podocarpaceae, as well as in various angiosperm species. researchgate.netoup.com The structural diversity and broad spectrum of biological activities associated with abietane diterpenoids have established them as subjects of significant interest in natural product research and medicinal chemistry.

The pharmacological potential of this class is extensive, with members exhibiting activities including antimicrobial, antiviral, anti-inflammatory, antioxidant, and antitumor properties. researchgate.netsobekbio.com Compounds like ferruginol (B158077), carnosic acid, and dehydroabietic acid are among the well-studied examples that serve as templates for the development of new therapeutic agents. sobekbio.com Their complex yet synthetically accessible structures make them attractive targets for both isolation from natural sources and laboratory synthesis, including the creation of novel derivatives with enhanced potency or novel mechanisms of action.

Overview of 15-Hydroxyferruginol within the Abietane Diterpenoid Class

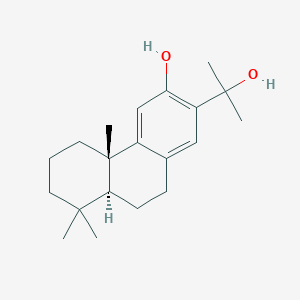

This compound is a naturally occurring aromatic abietane diterpenoid. It is a hydroxylated derivative of ferruginol, one of the simplest and most fundamental phenolic abietanes. The core structure is that of ferruginol (abieta-8,11,13-trien-12-ol), with the addition of a hydroxyl (-OH) group at the carbon-15 (B1200482) position of the isopropyl side chain. umc.edu.dz

This compound has been identified as a constituent in plants, including the Turkish sage species Salvia pachy-stachys and the leaves of the Japanese false cypress, Chamaecyparis pisifera. researchgate.net Its status as a natural product places it alongside other oxygenated ferruginol derivatives, which are of interest for their potential bioactivity and as biosynthetic intermediates.

Historical Trajectory of Research on this compound and Related Compounds

Research into aromatic abietanes dates back to the late 1930s, with the first isolation of ferruginol in 1939 from the Miro tree, Podocarpus ferrugineus. sobekbio.com The foundational work on these compounds set the stage for decades of phytochemical investigation. The identification of hydroxylated derivatives like this compound occurred much later, with reports appearing in the late 1980s and early 1990s as analytical techniques improved. researchgate.net During this period, significant effort was also dedicated to the total synthesis of various hydroxylated ferruginol analogs, often to confirm the absolute configuration of natural products. oup.comoup.com While this compound itself has not been the primary focus of extensive research, its existence and synthesis are noted within the broader exploration of abietane chemistry. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4bS,8aS)-2-(2-hydroxypropan-2-yl)-4b,8,8-trimethyl-5,6,7,8a,9,10-hexahydrophenanthren-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-18(2)9-6-10-20(5)14-12-16(21)15(19(3,4)22)11-13(14)7-8-17(18)20/h11-12,17,21-22H,6-10H2,1-5H3/t17-,20+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGCYTPYLLIAKGA-FXAWDEMLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC3=CC(=C(C=C32)O)C(C)(C)O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CCC3=CC(=C(C=C23)O)C(C)(C)O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Transformations of 15 Hydroxyferruginol

Total Synthesis Approaches to 15-Hydroxyferruginol and its Stereoisomers

Total synthesis provides a route to access complex molecules and their stereoisomers, which is crucial for understanding structure-activity relationships and for absolute configuration assignment.

Stereoselective Synthesis for Absolute Configuration Assignment

The precise arrangement of atoms in three-dimensional space (stereochemistry) is critical for a molecule's biological activity. For hydroxylated diterpenes like this compound, controlling the stereochemistry at newly formed chiral centers, or at existing ones that are modified, is paramount. Studies focused on synthesizing specific stereoisomers of related compounds, such as 16-hydroxyferruginol, have employed strategies involving optical resolution of key intermediates or the use of enantiomerically pure starting materials. For instance, the synthesis of (15R)- and (15S)-16-hydroxyferruginol involved optical resolution of 2-(2-methoxyphenyl)propanoic acid, which was then converted into phosphonium (B103445) salts for subsequent Wittig reactions. These reactions, followed by catalytic hydrogenation and intramolecular cyclization, allowed for the construction of the abietane (B96969) skeleton with defined stereochemistry at C-15. oup.com This approach is vital for assigning the absolute configuration of natural products and for preparing specific enantiomers for biological evaluation.

Utilization of Chiral Pool Starting Materials in Sustainable Synthesis

The chiral pool refers to a collection of readily available, enantiomerically pure natural products, such as amino acids, carbohydrates, and terpenes, that can serve as starting materials for complex syntheses. This strategy leverages nature's pre-built chirality, often leading to more efficient and sustainable synthetic routes. Terpenes, in particular, are abundant and structurally diverse, making them excellent building blocks for diterpenoid synthesis. For example, compounds like (−)-sclareol, (+)-carvone, and (+)-podocarpic acid have been utilized as chiral synthons in the total synthesis of various diterpenoids. researchgate.netmdpi.commdpi.comwikipedia.orgnih.govresearchgate.net While direct total syntheses of this compound starting from simple chiral pool materials are not extensively detailed in the literature, the established methodologies for synthesizing ferruginol (B158077) and related abietanes from such precursors provide a strong foundation. These typically involve constructing the tricyclic abietane skeleton through cyclization reactions, often employing Friedel-Crafts type cyclizations or cascade reactions, followed by functional group interconversions.

Semisynthetic Derivatization from Natural Precursors

Semisynthesis involves modifying naturally occurring compounds, such as ferruginol or dehydroabietic acid, to create new derivatives. This approach is often more direct than total synthesis, especially when the natural precursor is readily available.

Chemical Modifications of Ferruginol and Other Abietane Scaffolds

The abietane skeleton, with its characteristic fused ring system, offers multiple sites for chemical modification. Ferruginol itself, and related compounds like dehydroabietic acid, have been subjected to various transformations to introduce new functional groups or alter existing ones. Strategies include modifications at the C-18 carboxyl group, functionalization of the aromatic ring (Ring C), and alterations to the saturated rings (A and B). For instance, the synthesis of 19-hydroxyferruginol has been achieved through the reduction of a C-19 ester or carboxylic acid moiety present in a precursor molecule. nih.govresearchgate.net Furthermore, gold-catalyzed cascade reactions have been employed to construct functionalized abietane-type diterpenes, including keto-derivatives of ferruginol. chinesechemsoc.org

Regioselective Oxidation and Reduction Methodologies

Regioselective reactions are crucial for selectively modifying specific positions on the complex abietane skeleton.

Oxidation: Introducing a hydroxyl group at the C-15 position of ferruginol is a key step towards this compound. While direct chemical hydroxylation at unactivated C-H bonds can be challenging, methods such as metal-catalyzed C-H activation, or enzymatic hydroxylation using cytochrome P450 monooxygenases, are promising strategies. vulcanchem.comnih.govmdpi.com Biotransformation using specific enzymes has demonstrated success in hydroxylating various positions on diterpene skeletons, often with high regioselectivity and stereoselectivity. nih.gov Other oxidation methods relevant to abietane chemistry include Baeyer-Villiger oxidation for ketone to ester conversion, electrochemical oxidation for benzylic positions, and the use of oxidizing agents like PCC for alcohol to aldehyde transformations. chinesechemsoc.orgacs.orgresearchgate.netresearchgate.net

Reduction: Reduction methodologies are employed to interconvert functional groups, such as reducing ketones to alcohols or esters to alcohols. For example, the synthesis of 19-hydroxyferruginol involves the reduction of a functional group at the C-19 position. nih.govresearchgate.net Regioselective reduction of carbonyl groups using bulky reducing agents like l-selectride (B1230118) has also been reported for abietane derivatives. chinesechemsoc.org

Introduction and Manipulation of Functional Groups

Beyond oxidation and reduction, other functional group transformations are vital for synthesizing this compound and its analogues. These include:

Esterification and Deacetylation: Hydroxyl groups can be protected as esters (e.g., acetates) to prevent unwanted reactions during synthesis, and subsequently deprotected (deacetylated) to reveal the free alcohol. nih.govchinesechemsoc.org

Etherification: Phenolic hydroxyl groups, such as the one present in ferruginol, can be methylated or otherwise etherified. Demethylation reactions are then used to regenerate the free phenol. oup.comoup.com

Functionalization of Side Chains: Modifications at the C-18 position, such as the conversion of a carboxylic acid to an amide or ester, have been explored to generate new derivatives with altered biological activities. tandfonline.comresearchgate.netnih.govresearchgate.net

Data Tables

Table 1: Key Synthetic Approaches for Abietane Diterpenes (Relevant to this compound)

| Compound/Target | Starting Material/Precursor | Key Synthetic Strategy/Reaction | Stereocontrol | Reference(s) |

| Ferruginol | (+)-Dehydroabietylamine | Bogert-Cook ring-closure or similar cyclization | Trans A/C ring junction established | researchgate.net, rsc.org, oup.com |

| 16-Hydroxyferruginol (stereo-) | Chiral precursors (e.g., resolved acids) | Optical resolution, Wittig reaction, cyclization | Absolute configuration at C-15 determined | oup.com |

| 19-Hydroxyferruginol | Ferruginol (via reduction) | Reduction of a C-19 ester/acid | Stereochemistry from precursor retained | nih.gov, researchgate.net |

| (±)-2-Ketoferruginol | Abietane skeleton precursors | Gold-catalyzed 1,3-acyloxy migration/cyclization/EAS cascade | Stereochemistry from precursor/cyclization | chinesechemsoc.org |

| This compound | Ferruginol | Potential hydroxylation via P450 enzymes or C-H activation; Biotransformation | N/A (focus on regioselectivity) | vulcanchem.com, |

Table 2: General Strategies for Abietane Functionalization

| Modification Type | Methodologies | Target Position (General) | Relevance to this compound | Reference(s) |

| Hydroxylation | Cytochrome P450 enzymes, Metal-catalyzed C-H activation, Biotransformation | Various C-H bonds (e.g., C-15, C-16, C-19) | Direct introduction of hydroxyl at C-15 | vulcanchem.com, , nih.gov, mdpi.com |

| Oxidation | Baeyer-Villiger, Electrochemical, PCC, Fe(iii)-bTAML catalyzed C-H functionalization | Carbonyl formation, Ring opening, Benzylic positions | Potential for creating hydroxyl precursors or modifying groups | chinesechemsoc.org, acs.org, researchgate.net, researchgate.net, nih.gov |

| Functional Group Introduction/Manipulation | Esterification, Etherification, Acylation, Reduction, Deacetylation, Wittig | Side chains (e.g., C-18 carboxyl), Aromatic ring, Hydroxyls | Modification of ferruginol or related abietanes to introduce/manipulate functional groups | mdpi.com, chinesechemsoc.org, oup.com, nih.gov, researchgate.net |

Compound List

this compound

Ferruginol

Dehydroabietic acid

16-Hydroxyferruginol

(+)-Dehydroabietylamine

(±)-2-Ketoferruginol

19-Hydroxyferruginol

(+)-Sclareol

(+)-Carvone

(+)-Podocarpic acid

Callitrisic acid

(+)-Methyl callitrisate

Advanced Analytical Methodologies for 15 Hydroxyferruginol Research

Chromatographic and Spectroscopic Characterization Techniques

A combination of separation and detection methods is essential for the comprehensive characterization of 15-Hydroxyferruginol.

Mass Spectrometry Applications (e.g., GC-MS, UPLC-QTOF-MS) for Identification and Analysis

Mass spectrometry (MS) plays a pivotal role in identifying and quantifying this compound. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) offer high sensitivity and specificity. GC-MS is particularly useful for volatile compounds, often requiring derivatization to enhance volatility and thermal stability for analysis sigmaaldrich.comnih.govresearchgate.netlibretexts.orgrasayanjournal.co.in. UPLC-QTOF-MS, on the other hand, provides high-resolution mass data, enabling accurate mass determination and elemental composition analysis, which is critical for the unambiguous identification of natural products like this compound jmb.or.kriita.orgresearchgate.netfrontiersin.org. These methods allow for the determination of the molecular weight and fragmentation patterns, serving as a unique fingerprint for compound identification by comparing against spectral libraries libretexts.organaquant.comthermofisher.comresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the detailed three-dimensional structure of this compound. Techniques such as ¹H NMR and ¹³C NMR provide information about the connectivity of atoms and the chemical environment of protons and carbons technologynetworks.comacdlabs.com. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are crucial for establishing complex structural assignments, including stereochemistry, which is vital for diterpenoids technologynetworks.comcnjournals.comresearchgate.net. The combination of NMR data with mass spectrometry data provides a powerful approach for complete structural elucidation cnjournals.comgoogle.comorgchemboulder.com.

Challenges Associated with Isolation and Purification from Natural Sources

Isolating this compound from its natural sources, such as Chamaecyparis pisifera, presents significant challenges. Plant materials are complex mixtures containing numerous phytochemicals with varying polarities, making selective extraction and purification difficult mdpi.comnih.govvbspu.ac.in. The low abundance of specific compounds within these matrices often necessitates multi-step purification processes. Common chromatographic techniques like column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) are employed. However, achieving high purity often requires optimization of stationary and mobile phases, and sometimes multiple chromatographic steps mdpi.comnih.govvbspu.ac.infrontiersin.org. The inherent properties of this compound, such as its solubility (practically insoluble in water, 0.014 g/L) chemblink.com, also influence the choice of solvents and purification strategies.

Development and Validation of Analytical Standards for Research and Quality Assurance

The availability of well-characterized analytical standards is fundamental for accurate quantification and quality assurance of this compound. These standards are typically synthesized or isolated and purified to a high degree of purity. Their characterization involves a battery of analytical techniques, including NMR, MS, and HPLC, to confirm identity and purity pharmaffiliates.comresearchgate.netshimadzu.eu. Method validation, as per guidelines like ICH Q2(R2), is a critical step to ensure the reliability, accuracy, precision, specificity, linearity, and robustness of the analytical methods used for this compound rasayanjournal.co.inresearchgate.neteurachem.orgich.org. This ensures that the methods are fit for their intended purpose, whether for research, quality control, or regulatory compliance.

Derivatization Protocols for Enhanced Analytical Performance

In certain analytical contexts, particularly for GC-MS, derivatization of this compound may be necessary to improve its volatility, thermal stability, or detectability sigmaaldrich.comnih.govresearchgate.net. Derivatization involves chemically modifying the analyte, often by reacting functional groups like hydroxyls, to create a more suitable derivative for chromatographic separation and detection. Common derivatization strategies include silylation (e.g., using BSTFA), acylation, or alkylation sigmaaldrich.comresearchgate.net. The selection of an appropriate derivatization protocol is crucial to ensure that the reaction is efficient, reproducible, and does not introduce significant artifacts or degradation of the analyte nih.govnih.gov. The aim is to enhance analytical performance, leading to more accurate and sensitive measurements.

Activity against Specific Bacterial Strains (e.g., Gram-positive, Gram-negative)

Studies have indicated that this compound possesses antibacterial properties. While specific minimum inhibitory concentration (MIC) values against a broad range of Gram-positive and Gram-negative bacterial strains were not detailed in the reviewed literature, its classification as a diterpenoid suggests potential interactions with bacterial cell membranes or essential metabolic pathways. Further research is needed to fully elucidate its spectrum of activity and the precise mechanisms by which it inhibits bacterial growth across different bacterial types.

Investigations into Antifungal Properties

This compound has demonstrated antifungal activity. Specifically, research has reported a minimum inhibitory concentration (MIC) of 200 mg/L against Cladosporium herbarum sci-hub.se. Additionally, it has shown activity against Candida species .

Table 1: Antifungal Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

| Cladosporium herbarum | 200 mg/L |

| Candida species | Active (Specific MIC not detailed) |

Elucidation of Antioxidant Mechanisms

Studies on Radical Scavenging and Inhibition of Lipid Peroxidation

The antioxidant potential of this compound is an area of research interest. Investigations typically involve assessing its ability to scavenge free radicals, such as those measured by the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. These assays quantify the compound's capacity to neutralize reactive oxygen species. Furthermore, studies may examine its efficacy in inhibiting lipid peroxidation, a process where free radicals damage cell membranes. However, specific quantitative data, such as IC50 values (the concentration required to inhibit 50% of the activity), for this compound in these antioxidant assays were not detailed in the reviewed literature.

Role of Quinone Methide Formation in Antioxidant Pathways

The specific role of quinone methide formation in the antioxidant pathways of this compound was not detailed in the searched literature. While quinone methides can be involved in cellular redox processes and antioxidant defense mechanisms in some compounds, direct evidence linking this specific mechanism to this compound's antioxidant activity was not found.

Research on Anti-inflammatory Processes

Modulation of Inflammatory Cytokines and Associated Pathways

Inflammation is a complex biological response involving various signaling pathways and the release of numerous molecules, including cytokines. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, controlling the expression of pro-inflammatory mediators such as cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) nih.govnih.govmdpi.com. Dysregulation of the NF-κB pathway is implicated in various inflammatory diseases nih.gov. While the general mechanisms by which compounds can modulate these inflammatory pathways are understood, specific research detailing how this compound influences the production of inflammatory cytokines or affects key pathways like NF-κB was not found in the reviewed literature.

Exploration of Antileishmanial and Antiplasmodial Effects

The abietane (B96969) diterpenoid skeleton has been a subject of interest for its antiparasitic properties. Research into related compounds suggests potential antileishmanial and antiplasmodial activities for this compound.

Antileishmanial Activity: Ferruginol (B158077), a closely related abietane diterpenoid, has demonstrated promising antileishmanial activity against Leishmania donovani promastigotes researchgate.net. Furthermore, other abietane diterpenoids, such as compounds 3 and 9, have exhibited potent antileishmanial activity against L. donovani, with reported IC50 values of 0.08 µg/mL and 0.20 µg/mL, respectively researchgate.net. These findings, observed in structurally similar compounds, indicate a potential for this compound to be investigated for its efficacy against Leishmania species, a critical area for neglected tropical disease research.

Antiplasmodial Activity: Ferruginol has also shown potent antiplasmodial activity against Plasmodium falciparum, with reported EC50 values ranging from 2.47 to 19.57 µM researchgate.net. While some abietane diterpenoids have displayed weak or inactive antimalarial effects researchgate.net, the broader class, including Ferruginol, suggests a potential for antiplasmodial action. Research into this compound could explore its specific activity profile against Plasmodium parasites, contributing to the search for novel antimalarial agents.

Other Potential Biological Activities Relevant to Academic Research

Beyond antiparasitic effects, this compound's structural class is associated with other significant biological activities that warrant further investigation.

Gastroprotective Activity in Research Models

Gastroprotection refers to the ability of a substance to protect the gastric mucosa from damage. Ferruginol has been noted for its gastroprotective effects researchgate.net. Research into other natural products with similar phenolic diterpenoid structures has revealed several mechanisms contributing to gastroprotection:

Antioxidant and Anti-secretory Actions: Compounds can reduce oxidative stress by scavenging free radicals and enhance protective mechanisms such as increasing gastric mucus production and prostaglandin (B15479496) E2 (PGE2) levels imrpress.comnih.gov.

Anti-inflammatory Effects: Inhibition of inflammatory markers, such as myeloperoxidase (MPO) activity, and reduction in neutrophil infiltration are also associated with gastroprotective outcomes imrpress.com.

Cytoprotective Properties: These compounds can directly protect gastric cells from damage induced by agents like aspirin (B1665792) or ethanol (B145695) imrpress.comnih.govnih.gov.

These observed mechanisms in related compounds suggest that this compound could be explored for its potential to protect gastric mucosa in preclinical research models.

Investigations into Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Mechanisms

Protein Tyrosine Phosphatase 1B (PTP1B) is a key enzyme implicated in metabolic disorders, including type 2 diabetes and obesity, by negatively regulating insulin (B600854) signaling nih.gov. Inhibition of PTP1B is a therapeutic strategy aimed at enhancing insulin sensitivity. Mechanistic studies on PTP1B inhibitors reveal several key actions:

Enhancement of Insulin Signaling: PTP1B inhibitors can increase the tyrosine phosphorylation of the insulin receptor (IR), thereby potentiating insulin signaling pathways semanticscholar.orgnih.gov. For instance, meso-dihydroguaiaretic acid, a PTP1B inhibitor, increased insulin receptor phosphorylation in cells overexpressing the receptor nih.gov.

Modulation of Cellular Signaling: PTP1B inhibition has been linked to the suppression of mTOR signaling, often mediated through the activation of AMPK jci.org.

Anti-inflammatory Effects: Inhibition of PTP1B can suppress pro-inflammatory cytokine expression (e.g., TNFα, iNOS, IL-1β) and dampen inflammation in cellular and animal models mdpi.com. It has also been shown to promote an anti-inflammatory (M2-like) macrophage phenotype by enhancing IL-10-dependent STAT3 phosphorylation mdpi.com.

Reversible Inhibition: Some PTP1B inhibitors function as reversible inhibitors, suggesting a non-covalent interaction with the enzyme semanticscholar.org.

While direct PTP1B inhibitory data for this compound is not detailed here, its structural class and the established roles of PTP1B in metabolic and inflammatory pathways present a rationale for investigating its potential as a PTP1B modulator.

Research on Interactions with GABAA Receptors and Other Molecular Targets

GABAA Receptors: Gamma-aminobutyric acid (GABA) receptors are crucial inhibitory neurotransmitter receptors in the central nervous system (CNS) sigmaaldrich.comnih.gov. These receptors are pentameric protein complexes assembled from various subunits (e.g., α, β, γ, δ, ρ), with their specific composition influencing receptor function and pharmacology sigmaaldrich.commdpi.com. The distribution of these subunits is heterogeneous across different brain regions and cell types, including neurons and astrocytes, leading to varied responses to pharmacological agents mdpi.com. GABAA receptors are known targets for drugs such as benzodiazepines and general anesthetics, which bind to allosteric sites on the receptor complex, modulating GABA's effects sigmaaldrich.comresearchgate.net. Specific subunits, like the α5 subunit, are predominantly expressed in the hippocampus and are of interest in neurological research mdpi.commedrxiv.org. While no direct interaction of this compound with GABAA receptors is reported, the broad pharmacological targeting of these receptors suggests potential research avenues for compounds with novel structural motifs.

Other Molecular Targets: Molecular docking studies involving related compounds, such as 19-hydroxyferruginol, have explored interactions with targets like BRCA 3 and the Insulin Receptor (IR) in the context of cancer research ajptonline.com. Additionally, abietane diterpenoids are biosynthetically derived through enzymatic oxidation pathways, involving enzymes like Cytochrome P450 monooxygenases, which convert precursors like abietatriene (B1232550) into compounds such as ferruginol and 11-hydroxyferruginol frontiersin.org. These findings highlight potential interactions with various cellular targets and metabolic pathways that could be explored for this compound.

Compound List

this compound

Ferruginol

Compound 3 (Abietane diterpenoid)

Compound 9 (Abietane diterpenoid)

Compound 7 (Abietane diterpenoid)

Meso-dihydroguaiaretic acid

Otobaphenol

19-Hydroxyferruginol

Dehydroabietic acid

Totarol

11-Hydroxyferruginol

Compound 8a

Compound 14 (19-hydroxyferruginol)

Compound 23 (this compound)

Protein Tyrosine Phosphatase 1B (PTP1B)

Insulin Receptor (IR)

GABAA Receptors

GABAA-ρ subunits

GABAA-α1, α2, α3, α5 subunits

GABAA-γ2 subunit

GABARAP (GABA receptor-associated protein)

BRCA 3

Cytochrome P450 monooxygenases

FS (Cytochrome P450 monooxygenase)

HFS (Cytochrome P450 monooxygenase)

AMPK (AMP-activated protein kinase)

mTOR (mechanistic Target of Rapamycin)

STAT3 (Signal transducer and activator of transcription 3)

TNFα (Tumor necrosis factor-alpha)

iNOS (inducible Nitric Oxide Synthase)

IL-1β (Interleukin-1 beta)

IL-10 (Interleukin-10)

PGE2 (Prostaglandin E2)

MPO (Myeloperoxidase)

SOD (Superoxide Dismutase)

CAT (Catalase)

GSH-Px (Glutathione Peroxidase)

MDA (Malondialdehyde)

Data Tables

Table 1: Antileishmanial and Antiplasmodial Activity of Related Abietane Diterpenoids

| Compound Name | Target Organism/Strain | Activity Type | Metric | Value | Reference |

| Compound 3 | Leishmania donovani | Antileishmanial | IC50 | 0.08 µg/mL | researchgate.net |

| Compound 9 | Leishmania donovani | Antileishmanial | IC50 | 0.20 µg/mL | researchgate.net |

| Ferruginol | Plasmodium falciparum (3D7) | Antiplasmodial | EC50 | 2.47 µM | researchgate.net |

| Ferruginol | Plasmodium falciparum (K1) | Antiplasmodial | EC50 | 19.57 µM | researchgate.net |

| Ferruginol | Leishmania donovani promastigotes | Antileishmanial | Potent | (Qualitative) | researchgate.net |

Analysis of Structural Modifications on Biological Potency and Selectivity

Structural modifications of the ferruginol scaffold at various positions have been shown to significantly influence biological potency and selectivity. These modifications primarily involve the aromatic C-ring, the A and B rings, and the isopropyl group at C-13.

The introduction of different functional groups on the ferruginol skeleton has a profound impact on its bioactivity. For instance, the derivatization of ferruginol into 18-aminoferruginol has been shown to increase its antiproliferative activity five-fold in SK-MEL-28 human malignant melanoma cells. nih.gov This suggests that the introduction of an amino group at the C-18 position is a favorable modification for enhancing cytotoxic effects. nih.gov Furthermore, a ferruginol analogue incorporating a phthalimide (B116566) group at the C-18 position also demonstrated increased antiproliferative activity. nih.gov

The oxygenation pattern of the abietane core is another critical determinant of biological activity. Studies on various abietane diterpenes have revealed that the presence and position of hydroxyl and carbonyl groups can dramatically alter their cytotoxic profiles. For example, in a study of abietane diterpenes from Salvia libanoticum, it was found that an oxygenated C-7 position is essential for cytotoxic activity against MDA-MB-231 breast cancer cells and HCT116 human colon cancer cells. phcog.com Specifically, a carbonyl group at C-7 was associated with higher activity than a hydroxyl group at the same position. phcog.com

The hydroxyl group at C-12 in the aromatic ring of ferruginol is considered an activating group that can direct further substitutions. nih.gov The presence of this phenolic hydroxyl is a common feature in many bioactive abietane diterpenes and is believed to be important for their antioxidant and other biological properties. rsc.org

Table 1: Biological Activity of Ferruginol and its Analogues

| Compound | Modification | Cell Line | Biological Activity (GI50/IC50) | Reference |

|---|---|---|---|---|

| Ferruginol | Parent Molecule | SK-MEL-28 | ~50 µM | nih.gov |

| 18-Aminoferruginol | Amino group at C-18 | SK-MEL-28 | ~10 µM | nih.gov |

| 7α-Acetylhorminone | Acetyl group at C-7 | HCT116 | 18 µM | phcog.com |

| 7α-Acetylhorminone | Acetyl group at C-7 | MDA-MB-231 | 44 µM | phcog.com |

Rational Design Principles for Developing Bioactivity-Enhanced Derivatives

The rational design of novel bioactive molecules is a critical and challenging endeavor in drug discovery. mdpi.com For abietane diterpenes like this compound, rational design strategies aim to leverage existing SAR knowledge to create derivatives with improved therapeutic properties. One key principle is the targeted modification of specific functional groups that are known to be important for bioactivity.

Based on the observed SAR, the introduction of nitrogen-containing functional groups at positions like C-18 appears to be a promising strategy for enhancing the anticancer activity of the ferruginol scaffold. nih.gov The rationale behind this could be the potential for these groups to form additional hydrogen bonds or electrostatic interactions with biological targets.

Another design principle involves the strategic oxidation of the abietane skeleton. As the presence of a carbonyl group at C-7 has been linked to increased cytotoxicity, the synthesis of 7-oxo derivatives of this compound could be a viable approach to enhance its potency. phcog.com

Furthermore, the concept of molecular hybridization, where the pharmacophoric features of two or more bioactive molecules are combined, can be applied. For instance, creating hybrid compounds of this compound with other known anticancer agents could lead to synergistic effects or novel mechanisms of action. The natural product pleuromutilin, a tricyclic diterpene, has been successfully modified to create derivatives with improved antibacterial activity, demonstrating the potential of this approach. mdpi.com

Application of Computational Approaches in SAR Analysis (e.g., Quantitative Structure-Activity Relationships)

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, play an increasingly important role in understanding the SAR of bioactive compounds. researchgate.net These approaches aim to establish a mathematical relationship between the chemical structure of a molecule and its biological activity. While specific QSAR studies on this compound are not yet widely reported, the principles can be applied to this class of compounds.

For a series of this compound analogues, QSAR models could be developed to predict their biological activity based on various molecular descriptors. These descriptors can quantify physicochemical properties such as lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters). By identifying the descriptors that have the most significant correlation with activity, researchers can gain insights into the key structural features driving the biological response.

Computational studies have been employed to investigate the antiproliferative activity of ferruginol analogues. For example, computational analysis of 18-aminoferruginol showed a consistent improvement in activity over ferruginol across a majority of cancer cells in the NCI60 panel, supporting the experimental findings. nih.gov Such in silico methods can be valuable for prioritizing the synthesis of new derivatives and for designing compounds with enhanced activity. mdpi.com

Influence of Stereochemistry on Observed Biological Activities

Stereochemistry is a critical factor that can profoundly influence the biological activity of chiral molecules like this compound. mdpi.com The three-dimensional arrangement of atoms can affect how a molecule interacts with its biological target, as enzymes and receptors are often stereospecific.

The abietane skeleton of this compound contains several stereocenters, leading to the possibility of different stereoisomers. The biological evaluation of stereoselectively synthesized isomers is crucial to determine the optimal configuration for a desired therapeutic effect. For instance, the synthesis of steviol (B1681142) derivatives, another class of diterpenes, has been shown to be stereoselective, yielding specific isomers with distinct antiproliferative activities. mdpi.com In one study, the reaction to introduce a hydroxyl group at the 15-position of a steviol derivative was found to be stereoselective for the 15-α-OH isomer. mdpi.com

While specific studies on the influence of stereochemistry on the biological activities of this compound isomers are limited, it is a well-established principle that different enantiomers or diastereomers of a compound can exhibit significantly different potencies and even different biological activities. Therefore, the stereoselective synthesis and subsequent biological evaluation of different stereoisomers of this compound are essential steps in the development of any potential therapeutic agent based on this scaffold. nih.gov

Function as Ecophysiological Mediators and Components of Chemical Defense Systems

Plants have developed sophisticated chemical defense mechanisms to protect themselves from a wide array of biotic and abiotic threats. nih.gov Secondary metabolites, including terpenoids like this compound, are central to these defense strategies. nih.govmdpi.com Abietane diterpenoids, a class to which this compound belongs, are recognized as defense compounds synthesized by trees and are abundant in natural environments. researchgate.net

These chemical defenses can act in several ways:

Deterring Herbivores: Many secondary metabolites have repellent tastes or odors that discourage feeding by herbivores. nih.gov Some can also be toxic or reduce the digestibility of plant tissues. nih.gov

Protection Against Pathogens: Plants utilize antibiotic secondary metabolites as part of their innate immune system to fend off microbial pathogens like fungi and bacteria. wikipedia.orgnih.gov Compounds such as phytoalexins are produced in response to infection and are not typically found in healthy tissues. nih.gov

Mediating Stress Responses: The synthesis of secondary metabolites is often upregulated in response to environmental stressors such as drought, high light, and high temperatures. nih.govoup.comnih.gov In rosemary plants subjected to water stress, for instance, there is an enhanced formation of highly oxidized abietane diterpenes, which are formed from the oxidation of carnosic acid. nih.govoup.com This suggests a role for these compounds in mitigating oxidative damage.

The production of these defense compounds is regulated by complex signaling pathways within the plant, often involving phytohormones like jasmonic acid and salicylic (B10762653) acid. numberanalytics.comfrontiersin.org While some defenses are constitutive (always present), others are induced upon attack, allowing the plant to conserve resources. frontiersin.org

Table 1: Functions of Abietane Diterpenes in Plant Ecology

| Ecological Function | Description | Key Roles of Abietane Diterpenes |

|---|---|---|

| Chemical Defense | Protection against living threats. | Act as antifeedants against herbivores and exhibit antimicrobial properties against pathogens. nih.govresearchgate.net |

| Ecophysiological Mediation | Response to non-living environmental stress. | Production is often increased during periods of drought or high light to protect against oxidative damage. nih.govoup.com |

| Interspecies Signaling | Communication with other organisms. | Can attract predators of herbivores as an indirect defense mechanism. |

Role in Plant-Environment Interactions and Allelopathy

Plant-environment interactions encompass the complex relationships between plants and their surroundings, including soil, climate, and other organisms. numberanalytics.comcatrin.com Secondary metabolites are key mediators in these interactions. mdpi.com Allelopathy, a specific type of plant-plant interaction, involves the release of biochemicals (allelochemicals) by one plant that can inhibit the germination, growth, or development of neighboring plants. researchgate.netcmb.ac.lk

Terpenoids are one of the major classes of compounds known to exhibit allelopathic activity. mdpi.com They can be released into the environment through various mechanisms, including volatilization, root exudation, and decomposition of plant litter. cmb.ac.lk While direct studies on the allelopathic properties of this compound are limited, the known functions of related terpenoids suggest its potential in this area. For example, studies on various plant extracts containing terpenes have demonstrated significant inhibitory effects on the germination and seedling growth of other plant species. mdpi.comresearchgate.netnih.gov

The allelopathic potential of a compound can provide a competitive advantage to the producing plant, influencing the composition and structure of the local plant community. This natural form of weed control is a subject of interest for developing more sustainable agricultural practices. researchgate.netmdpi.com

Degradation Pathways in Environmental Systems and Formation of Secondary Metabolites

Once released into the environment, compounds like this compound are subject to degradation by various biotic and abiotic processes. The environmental fate of abietane diterpenoids has been studied, particularly in the context of wastewater from pulp and paper mills, where these compounds are significant pollutants. asm.org

Microbial degradation is a key pathway for the breakdown of abietane diterpenes. asm.org Certain bacteria, such as Pseudomonas abietaniphila and Burkholderia xenovorans, are capable of using these compounds as a carbon source. researchgate.netasm.org The degradation pathway for abietane diterpenoids is often a convergent process. It typically involves:

Initial Oxidation/Hydroxylation: The abietane skeleton undergoes hydroxylation and oxidation reactions. mdpi.com

Aromatization: Non-aromatic abietanes are often converted to aromatic intermediates, such as dehydroabietic acid. researchgate.netasm.org

Ring Cleavage: The aromatic ring is then cleaved by dioxygenase enzymes, breaking down the tricyclic structure into smaller, more readily metabolized molecules. asm.org

During these degradation processes, a series of intermediate secondary metabolites are formed. For example, the degradation of carnosic acid in rosemary plants under stress leads to the formation of other highly oxidized abietane diterpenes like isorosmanol (B1610377) and rosmanol. nih.gov Similarly, the microbial degradation of abietic acid can produce intermediates like 7-oxo-dehydroabietic acid before the molecule is further broken down. researchgate.net It is plausible that the degradation of this compound in environmental systems follows a similar pathway, leading to the formation of various oxidized and rearranged abietane derivatives before complete mineralization.

Table 2: Potential Degradation Intermediates of Abietane Diterpenes

| Precursor Compound | Potential Degradation Products/Intermediates | Degradation Process |

|---|---|---|

| Abietic Acid | Dehydroabietic acid, 7-Oxo-dehydroabietic acid | Microbial Aromatization and Oxidation researchgate.netasm.org |

| Carnosic Acid | Carnosol, Rosmanol, Isorosmanol | Enzymatic Dehydrogenation, Oxidation nih.gov |

| Palustric Acid | 7-Oxo-palustric acid, Dehydroabietic acid | Microbial Hydroxylation and Aromatization researchgate.net |

| This compound | Hypothesized: Further oxidized ferruginol derivatives, ring-cleavage products | Microbial Oxidation, Aromatization, Ring Cleavage |

Derivatives and Structure Activity Relationship Sar Studies

Synthesis of Analogs and Derivatives

The abietane (B96969) skeleton, particularly that of ferruginol (B158077) and dehydroabietic acid, has been a fertile ground for synthetic modification. Researchers have created numerous derivatives to probe their therapeutic potential. Modifications have been made at various positions, including the C-18 and C-19 methyl groups, and by introducing different functional groups onto the aromatic C-ring. chemfaces.com For instance, the synthesis of C-18 functionalized ferruginol analogues, such as phthalimide (B116566) derivatives, has been pursued to develop broad-spectrum antiviral agents. researchgate.net

Insights from SAR Studies

Structure-activity relationship (SAR) studies on abietane diterpenoids have provided valuable insights into the chemical features required for biological activity.

The Phenolic Hydroxyl Group: The hydroxyl group at C-12, as seen in ferruginol and its derivatives, is often crucial for antioxidant and antimicrobial activity.

The Aromatic Ring: The aromatic C-ring and its substituents play a key role in the molecule's interaction with biological targets.

Side Chain Modifications: Changes to the isopropyl group at C-13 can modulate activity. For example, one study on novel abietane derivatives found that an oxime group at C-13, in conjunction with the C-12 hydroxyl, was key for activity against Staphylococcus aureus. oup.com The presence of the hydroxyl group at C-15 in 15-Hydroxyferruginol introduces a polar site that could influence its solubility, cell permeability, and interaction with molecular targets compared to the parent compound ferruginol.

Conclusion

15-Hydroxyferruginol is a naturally occurring oxygenated abietane (B96969) diterpenoid derived from the well-known parent compound ferruginol (B158077). While its presence in certain plant species is confirmed and synthetic routes have been established, it remains a relatively understudied member of its class. Detailed public information on its specific spectroscopic properties and biological activities is scarce. However, the extensive research on ferruginol and other abietane diterpenoids provides a strong framework for predicting its potential as a bioactive molecule. Future research is needed to isolate or synthesize this compound in sufficient quantities for comprehensive spectroscopic characterization and biological screening to determine if the addition of the C-15 hydroxyl group confers unique or enhanced pharmacological properties.

Table of Compounds

Future Research Directions and Translational Perspectives for 15 Hydroxyferruginol

Identification of Unexplored Mechanistic Pathways and Novel Molecular Targets

The future investigation of 15-Hydroxyferruginol's pharmacological profile should prioritize the deconvolution of its mechanism of action beyond the general activities attributed to its parent compound, ferruginol (B158077). nih.gov While ferruginol and its analogues have shown activity against various pathogens and cancer cell lines, the specific molecular interactions driving these effects are not fully understood. nih.govnih.gov A key future direction is to systematically screen this compound against panels of clinically relevant molecular targets.

Antiviral Drug Discovery: Recent computational and experimental studies on related abietanes have highlighted their potential as antiviral agents. For instance, ferruginol has been investigated for its inhibitory effects on SARS-CoV 3CL protease (3CLpro), a critical enzyme for viral replication. mdpi.com Furthermore, a close analogue, 19-hydroxyferruginol, demonstrated favorable binding scores against the non-structural protein 15 (NSP15) of SARS-CoV-2 in an in silico analysis. semanticscholar.org This suggests that this compound could be a valuable candidate for development as an antiviral therapeutic. Future research should focus on its inhibitory potential against a broader range of viral enzymes, particularly proteases and polymerases from different virus families.

Anti-inflammatory and Anticancer Pathways: The anti-inflammatory and anticancer activities reported for the abietane (B96969) class provide a logical starting point for mechanistic studies. mdpi.commdpi.com Research should aim to determine if this compound modulates key inflammatory signaling cascades, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. waocp.com In the context of oncology, investigations could explore its ability to induce apoptosis, cause cell cycle arrest, or inhibit angiogenesis and metastasis. mdpi.comexplorationpub.com Identifying specific protein interactions within these pathways, such as kinases, transcription factors, or apoptosis regulators (e.g., Bcl-2 family proteins), will be crucial. The concept of multi-target-directed ligands (MTDLs), where a single molecule modulates multiple targets, is increasingly relevant for complex diseases, and this compound should be assessed for such polypharmacological characteristics. nih.gov

| Potential Target Class | Specific Examples | Rationale for Investigation |

| Viral Proteins | SARS-CoV-2 3CLpro, NSP15; Dengue Virus Protease | Based on activity of structural analogues like ferruginol and 19-hydroxyferruginol. mdpi.comsemanticscholar.org |

| Inflammatory Pathway Kinases | IKK, JNK, p38 MAPK | These are central nodes in inflammatory signaling, a known area of activity for abietanes. |

| Apoptosis Regulators | Bcl-2, Bax, Caspases | To elucidate the mechanism of potential anticancer activity. explorationpub.com |

| Cell Cycle Kinases | Cyclin-Dependent Kinases (CDKs) | To investigate potential for inducing cell cycle arrest in cancer cells. |

| Transcription Factors | NF-κB, STAT3 | Key regulators of inflammation and cell survival often dysregulated in disease. |

Strategies for Overcoming Biosynthetic and Synthetic Challenges

The advancement of this compound from a laboratory curiosity to a widely available research tool or therapeutic lead is contingent on overcoming significant production hurdles.

Biosynthetic Challenges: The biosynthetic pathway to ferruginol has been partially elucidated, involving the conversion of geranylgeranyl diphosphate (B83284) (GGPP) to the abietane scaffold miltiradiene (B1257523), which is then oxidized by a specific cytochrome P450 enzyme, CYP76AH1, to form ferruginol. nih.gov The production of this compound requires a subsequent, highly specific hydroxylation at the C-15 position of the isopropyl group. The enzyme responsible for this precise oxidation has not yet been identified. A critical future research strategy is "enzyme prospecting"—mining the genomes of plants known to produce this compound or related compounds to identify candidate P450 hydroxylases or other oxidoreductases capable of catalyzing this reaction.

Synthetic Challenges: The chemical synthesis of abietane diterpenoids is complicated by the need for stereoselective construction of the tricyclic core and the difficulty of achieving site-selective functionalization on a complex, largely aliphatic scaffold. nih.govrsc.org Direct hydroxylation of the ferruginol C-15 position is challenging due to the presence of other reactive sites. A key challenge is the late-stage functionalization of unactivated C(sp³)–H bonds. nih.govresearchgate.net Future synthetic strategies should focus on:

Advanced Catalysis: Employing modern catalytic methods, such as iron- or manganese-catalyzed C–H oxidation, which have shown promise for achieving site-selectivity in complex natural product synthesis. nih.govrsc.org

Directed Synthesis: Utilizing directing groups to guide catalysts to the desired C-15 position for selective oxidation.

Convergent Synthesis: Developing synthetic routes where the hydroxylated isopropyl group is installed on a precursor fragment before the final assembly of the tricyclic system.

Integration of Advanced Computational and Experimental Approaches in Drug Discovery Research

To accelerate the research and development pipeline for this compound, a synergistic integration of computational and experimental methods is essential. nih.govrsc.org This hybrid approach can more efficiently identify biological targets, predict activity, and guide synthetic efforts, thereby saving considerable time and resources. frontiersin.orgmdpi.com

A proposed integrated workflow would involve:

In Silico Target Prediction: Utilizing molecular docking and virtual screening to test this compound against large libraries of protein structures. mdpi.comresearchgate.net This can generate a prioritized list of potential molecular targets based on predicted binding affinity and interaction modes. nih.gov

Molecular Dynamics (MD) Simulations: For the most promising protein-ligand pairs identified through docking, MD simulations can be performed to assess the stability of the complex over time and provide deeper insight into the binding mechanism. mdpi.com

In Vitro Experimental Validation: The top computational hits would then be validated experimentally. This involves expressing and purifying the target proteins and performing direct binding assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) to confirm a physical interaction and determine binding constants.

Cell-Based Functional Assays: Following confirmation of binding, cell-based assays are used to determine if the interaction translates into a functional biological effect, such as enzyme inhibition, pathway modulation, or cytotoxicity.

This iterative cycle, where experimental results are used to refine computational models, creates a powerful engine for discovery. nih.gov

| Stage | Computational Method | Experimental Method | Objective |

| 1. Hypothesis Generation | Molecular Docking, Virtual Screening | N/A | Identify and prioritize potential protein targets. researchgate.net |

| 2. Interaction Analysis | Molecular Dynamics (MD) Simulation | N/A | Evaluate the stability and dynamics of the ligand-protein complex. |

| 3. Target Validation | N/A | Binding Assays (SPR, ITC), Thermal Shift Assays | Confirm physical binding and quantify affinity. |

| 4. Functional Validation | N/A | Enzyme Inhibition Assays, Cell-based Reporter Assays | Determine the biological consequence of binding. |

| 5. Lead Optimization | QSAR, De Novo Design | Medicinal Chemistry Synthesis | Guide the design of more potent and selective analogues. |

Prospects for Sustainable Production and Broader Research Applications in Natural Product Chemistry

Sustainable Production via Metabolic Engineering: The low yield of many natural products from their native plant sources is a major bottleneck for commercialization. frontiersin.org Metabolic engineering of microbial hosts offers a sustainable and scalable alternative. nih.gov Heterologous production of ferruginol has already been successfully demonstrated in both yeast (Saccharomyces cerevisiae) and bacteria (Corynebacterium glutamicum), achieving titers up to 107 mg/L. nih.govresearchgate.net

The key to producing this compound is to build upon these existing platforms. Once the specific C-15 hydroxylase is identified (as described in 8.2), its gene can be co-expressed with the diterpene synthase and CYP76AH1 in an optimized microbial chassis. Further strategies to enhance production titers include:

Precursor Supply Enhancement: Overexpressing key enzymes in the native methylerythritol phosphate (B84403) (MEP) or heterologous mevalonate (B85504) (MVA) pathways to boost the supply of the universal diterpene precursor, GGPP. frontiersin.orgnih.gov

Enzyme and Pathway Engineering: Using protein engineering to improve the efficiency of the biosynthetic enzymes and optimizing the stoichiometry of their expression. researchgate.net

Compartmentalization: Targeting the biosynthetic pathway to specific organelles, like mitochondria or the endoplasmic reticulum, to increase local substrate concentrations and isolate potentially toxic intermediates from the rest of the cell. nih.gov

Host Engineering: Modifying the host's cellular morphology or lipid content to improve the storage capacity for hydrophobic products like diterpenoids. nih.gov

Broader Research Applications: Beyond its own potential therapeutic applications, this compound serves as a valuable molecular scaffold in natural product chemistry. The C-15 hydroxyl group provides a chemical handle for semi-synthetic modifications, enabling the creation of libraries of novel derivatives. nih.gov By exploring the structure-activity relationships of these new compounds, researchers can develop molecules with improved potency, selectivity, or pharmacokinetic properties. This positions this compound not just as a potential drug candidate itself, but as a foundational building block for future drug discovery programs rooted in the rich chemical diversity of abietane diterpenoids.

Q & A

Q. What formulation challenges arise in improving this compound’s bioavailability, and how can they be addressed?

- Methodological Answer : Poor aqueous solubility is a key barrier. Test nanoformulations (liposomes, PLGA nanoparticles) or cyclodextrin complexes. Use in vitro dissolution assays (USP apparatus) and in vivo bioavailability studies to compare formulations. Stability-indicating methods (e.g., stress testing under heat/humidity) ensure long-term viability .

Guidance for Data Rigor and Reproducibility

- Data Contradiction Analysis : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses. Use platforms like SciFinder or Reaxys to cross-reference synthetic protocols and bioactivity data .

- Experimental Design : Follow PICO (Population, Intervention, Comparison, Outcome) for preclinical studies. Document all variables in electronic lab notebooks (ELNs) with timestamped entries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.